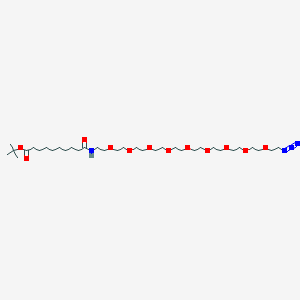

Azide-PEG9-amido-C8-Boc

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl 10-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-10-oxodecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H66N4O12/c1-34(2,3)50-33(40)11-9-7-5-4-6-8-10-32(39)36-12-14-41-16-18-43-20-22-45-24-26-47-28-30-49-31-29-48-27-25-46-23-21-44-19-17-42-15-13-37-38-35/h4-31H2,1-3H3,(H,36,39) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHMIRMWIHCIMTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H66N4O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

722.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Application of Azide-PEG9-amido-C8-Boc in Proteolysis-Targeting Chimeras (PROTACs)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The field of targeted protein degradation has emerged as a transformative approach in modern therapeutics, offering the potential to address disease targets previously considered "undruggable." At the heart of this modality are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's intrinsic ubiquitin-proteasome system to selectively eliminate proteins of interest. The rational design of these molecules is paramount to their success, with the linker component playing a critical role in their efficacy, selectivity, and physicochemical properties.

This technical guide focuses on the utility of Azide-PEG9-amido-C8-Boc, a heterobifunctional linker engineered for the modular synthesis of PROTACs. We will delve into its structural components, its application in PROTAC assembly, and provide detailed experimental protocols for its use. Furthermore, we will present representative quantitative data for PROTACs constructed with similar linkers and visualize the key chemical and biological processes involved.

Core Concepts: The Architecture of a PROTAC and the Role of the Linker

A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is not merely a spacer; its length, flexibility, and chemical composition are critical determinants of the stability and geometry of the ternary complex formed between the POI, the PROTAC, and the E3 ligase. An optimal linker facilitates the efficient ubiquitination of the POI, marking it for degradation by the proteasome.

This compound is a sophisticated linker designed to offer a balance of features beneficial for PROTAC development:

-

Azide (B81097) (N3) Group: This functional group is a key component for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2] This reaction is highly efficient and specific, allowing for the covalent attachment of the linker to a molecule bearing an alkyne group under mild conditions.[2]

-

Polyethylene Glycol (PEG) Chain (PEG9): The nine-unit PEG chain imparts hydrophilicity to the PROTAC molecule, which can improve solubility and cell permeability.[3] The flexibility of the PEG chain is also crucial for allowing the POI and E3 ligase to adopt a productive orientation for ubiquitination.

-

Amido-C8 Spacer: The eight-carbon alkyl chain connected via an amide bond provides additional length and contributes to the overall geometry of the PROTAC.

-

Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. Its presence allows for the selective deprotection of the amine under acidic conditions, enabling a subsequent conjugation reaction, typically an amide bond formation, to the second ligand.[4]

PROTAC Synthesis Workflow

The synthesis of a PROTAC using a heterobifunctional linker like this compound typically follows a modular and convergent approach. This allows for the rapid generation of a library of PROTACs with varying linkers, POI ligands, or E3 ligase ligands to identify the optimal combination.[2][5]

Caption: General workflow for PROTAC synthesis using this compound.

Experimental Protocols

The following protocols are representative methodologies for the key steps in synthesizing a PROTAC using this compound. Optimization may be required based on the specific properties of the POI and E3 ligase ligands.

Protocol 1: Boc Deprotection of the Linker

This protocol describes the removal of the Boc protecting group to reveal the primary amine for subsequent conjugation.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-2 hours).

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove DCM and excess TFA.

-

The resulting TFA salt of the deprotected amine can be used directly in the next step or neutralized by washing with a saturated aqueous solution of sodium bicarbonate, followed by extraction with an organic solvent, drying, and concentration.

Protocol 2: Amide Coupling to the POI Ligand

This protocol describes the formation of an amide bond between the deprotected linker and a POI ligand containing a carboxylic acid.

Materials:

-

Deprotected Azide-PEG9-amido-C8-amine (from Protocol 1)

-

POI ligand with a carboxylic acid group

-

N,N-Diisopropylethylamine (DIPEA)

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar peptide coupling reagent

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Reaction vial

-

Magnetic stirrer

Procedure:

-

In a reaction vial, dissolve the POI ligand (1 equivalent) in anhydrous DMF.

-

Add the deprotected linker (1-1.2 equivalents), DIPEA (3-4 equivalents), and PyBOP (1.2 equivalents).

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by LC-MS.

-

Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate (B86663), filtered, and concentrated.

-

Purify the resulting POI-linker-azide conjugate by flash column chromatography or preparative HPLC.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to conjugate the POI-linker-azide with an alkyne-functionalized E3 ligase ligand.

Materials:

-

POI-linker-azide conjugate (from Protocol 2)

-

Alkyne-functionalized E3 ligase ligand

-

Copper(II) sulfate pentahydrate (CuSO4·5H2O)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or a similar copper-chelating ligand

-

Solvent system (e.g., a mixture of t-butanol and water, or DMSO and water)

-

Reaction vial

Procedure:

-

Dissolve the POI-linker-azide (1 equivalent) and the alkyne-functionalized E3 ligase ligand (1-1.2 equivalents) in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (e.g., 1 M in water).

-

In another vial, prepare a premix of CuSO4·5H2O and THPTA (e.g., 50 mM CuSO4 and 250 mM THPTA in water).

-

Add the copper/ligand premix to the reaction mixture containing the azide and alkyne to a final copper concentration of approximately 1-5 mol%.

-

Initiate the reaction by adding the sodium ascorbate solution (e.g., 10 equivalents).

-

Stir the reaction at room temperature for 1-4 hours, or until completion as monitored by LC-MS.

-

Purify the final PROTAC product using preparative HPLC.

Quantitative Data Presentation

While specific data for a PROTAC synthesized with the exact this compound linker is not available in the peer-reviewed literature, the following table presents representative data for a series of Bromodomain-containing protein 4 (BRD4)-targeting PROTACs with varying linker compositions, including PEG units. This data illustrates the critical impact of linker length and composition on degradation potency. The data is adapted from a study on BET degraders.[6]

| PROTAC Compound | Linker Composition | DC50 (nM) for BRD4 in RS4;11 cells (3h treatment) |

| Compound A | Alkyl chain (similar length to PEG2) | ~1 |

| Compound B | Alkyl chain with one ether (PEG-like) | 0.42 |

| Compound C | Shortened alkyl chain | 0.14 |

| Compound D | Longer PEG-like chain (similar to PEG4) | 0.3 |

| Compound E | Optimized longer PEG-like chain | <0.1 |

DC50: Half-maximal degradation concentration.

This data highlights that even subtle changes in the linker, such as the introduction of an ether group or altering the length, can significantly impact the degradation potency of the resulting PROTAC.

Mechanism of Action and Signaling Pathway

A PROTAC targeting BRD4, a member of the Bromodomain and Extra-Terminal (BET) family of proteins, serves as an excellent example of this technology's therapeutic potential, particularly in oncology. BRD4 is a transcriptional coactivator that plays a key role in the expression of oncogenes such as c-MYC. By inducing the degradation of BRD4, a PROTAC can lead to the downregulation of c-MYC and subsequent cell cycle arrest and apoptosis in cancer cells.

References

- 1. benchchem.com [benchchem.com]

- 2. ecommons.cornell.edu [ecommons.cornell.edu]

- 3. Targeted Protein Degrader Linkers - JenKem Technology USA [jenkemusa.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Azido-PEG2-C6-Cl | Benchchem [benchchem.com]

- 6. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Azide-PEG9-amido-C8-Boc: A Heterobifunctional Linker for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Azide-PEG9-amido-C8-Boc, a heterobifunctional linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates. This document details the linker's core attributes, provides representative physicochemical data, outlines key experimental protocols, and visualizes synthetic and functional workflows.

Core Concepts: Structure and Function

This compound is a sophisticated chemical tool designed for the modular assembly of complex bioactive molecules.[1] Its structure is comprised of three key functional components:

-

An Azide (B81097) (N₃) Group: This functional group serves as a versatile handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This highly efficient and bioorthogonal reaction allows for the covalent ligation of the linker to a molecule bearing a terminal alkyne, forming a stable triazole linkage.[2]

-

A Polyethylene Glycol (PEG) Spacer (PEG9): The nine-unit PEG chain is a critical component that imparts favorable physicochemical properties to the final conjugate. PEG linkers are known to enhance aqueous solubility, improve cell permeability, and provide conformational flexibility, which is often crucial for the biological activity of PROTACs.[1][3] The defined length of the PEG9 spacer allows for precise control over the distance between the two conjugated molecules.[]

-

A Boc-Protected Amine with an Amido-C8 Linker: This portion of the molecule features a terminal primary amine protected by a tert-butyloxycarbonyl (Boc) group, connected via an eight-carbon alkyl chain and an amide bond. The Boc group is a common acid-labile protecting group that can be selectively removed under acidic conditions to reveal the primary amine.[5][6] This amine can then be used for subsequent conjugation, typically through amide bond formation with a carboxylic acid.

The heterobifunctional nature of this linker, with its orthogonal azide and protected amine functionalities, enables the sequential and controlled conjugation of two different molecular entities, a cornerstone of PROTAC design.[7]

Physicochemical and Structural Properties

While specific, publicly available characterization data for this compound is limited, the following tables summarize its known properties and representative data for structurally similar azide-PEG linkers.

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C₃₄H₆₆N₄O₁₂ |

| Molecular Weight | 722.91 g/mol |

| Appearance | Expected to be a colorless to pale yellow oil or solid |

| Purity | Typically >95% (as offered by commercial suppliers) |

Table 2: Representative Solubility Profile of Boc-Protected Amido-PEG Linkers

| Solvent | Classification | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | The polar nature of the PEG chain and amide group, combined with the overall molecular size, suggests good solubility.[8] |

| Dichloromethane (DCM) | Chlorinated | High | The Boc group and alkyl chain contribute to solubility in lipophilic organic solvents.[8] |

| Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, the polar functionalities enhance solubility in this solvent.[8] |

| Water | Aqueous | Moderate to Low | The hydrophilic PEG chain enhances water solubility, but the long alkyl chain and Boc group may limit it.[3][8] |

Table 3: Representative NMR Data for a Similar Azide-PEG Linker (¹H and ¹³C NMR)

Note: This is representative data for an azide-terminated PEG chain and does not include the amido-C8-Boc moiety. The chemical shifts are approximate and will vary based on the specific molecule and experimental conditions.

| Assignment | ¹H NMR (CDCl₃) δ (ppm) | ¹³C NMR (CDCl₃) δ (ppm) |

| PEG Backbone (-O-CH₂-CH₂-O-) | ~3.64 (s) | ~70.5 |

| -CH₂-N₃ | ~3.38 (t) | ~50.6 |

| -CH₂-O-CH₂-N₃ | ~3.70 (t) | ~70.0 |

Experimental Protocols

The following sections provide detailed methodologies for the key chemical transformations involving this compound.

Boc Deprotection to Reveal the Primary Amine

This protocol describes the removal of the Boc protecting group to yield the free amine, which can then be coupled to a molecule of interest (e.g., a protein of interest ligand).

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) (optional, as a scavenger)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add TFA to the solution to a final concentration of 20-50% (v/v). If the substrate is sensitive to cationic side reactions, add TIS (2.5-5% v/v).[5]

-

Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[5]

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

Dissolve the residue in DCM and transfer to a separatory funnel.

-

Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected product, Azide-PEG9-amido-C8-amine.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction to conjugate the azide-functionalized linker to an alkyne-containing molecule (e.g., an E3 ligase ligand).

Materials:

-

This compound (or its deprotected amine counterpart)

-

Alkyne-functionalized molecule of interest

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other suitable ligand

-

Solvent (e.g., a mixture of DMSO and water)

-

Nitrogen or argon gas

-

Reaction vial

Procedure:

-

In a reaction vial, dissolve the azide-functionalized linker and the alkyne-containing molecule (typically in a 1:1 to 1.2:1 molar ratio) in the chosen solvent system.

-

Prepare stock solutions of CuSO₄ (e.g., 100 mM in water) and sodium ascorbate (e.g., 1 M in water). If using TBTA, prepare a stock solution in DMSO.

-

Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove oxygen.

-

Add the CuSO₄ solution (typically 0.05-0.1 equivalents) to the reaction mixture.

-

If using a ligand, add the TBTA solution (typically equivalent to the copper concentration).

-

Initiate the reaction by adding the sodium ascorbate solution (typically 0.5-1.0 equivalents).

-

Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the reaction mixture can be purified by an appropriate method, such as preparative High-Performance Liquid Chromatography (HPLC), to isolate the desired triazole-linked conjugate.[9]

Visualizing Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

Caption: Sequential synthesis of a PROTAC using this compound.

Caption: Role of the PROTAC in mediating ternary complex formation.

Conclusion

This compound is a valuable and versatile heterobifunctional linker for the construction of PROTACs and other complex bioconjugates. Its well-defined structure, incorporating an azide for click chemistry, a PEG spacer for enhanced physicochemical properties, and a protected amine for sequential conjugation, provides a robust platform for modular drug design. The experimental protocols and conceptual workflows presented in this guide offer a framework for the effective utilization of this linker in research and drug development settings. While specific quantitative data for this exact molecule is not extensively published, the principles and representative data provided serve as a strong foundation for its application in the synthesis of novel therapeutics.

References

- 1. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 2. researchgate.net [researchgate.net]

- 3. precisepeg.com [precisepeg.com]

- 5. benchchem.com [benchchem.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. purepeg.com [purepeg.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

The Pivotal Role of the PEG9 Linker in Modern Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced drug development, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of therapeutic success. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have become indispensable tools for optimizing the physicochemical and pharmacological properties of bioconjugates.[1][2] This guide provides a comprehensive technical overview of the role of the discrete PEG9 linker, a nine-unit polyethylene glycol spacer, in bioconjugation. We will delve into its core properties, impact on conjugate performance, and provide detailed experimental protocols and visual workflows to aid researchers in the rational design of next-generation therapeutics.

Core Properties of the PEG9 Linker

The PEG9 linker is a monodisperse entity composed of nine repeating ethylene (B1197577) glycol units.[3] This defined structure ensures homogeneity in the final bioconjugate, a crucial aspect for regulatory approval and reproducible clinical outcomes.[4] The fundamental properties of the PEG9 linker that underpin its utility in bioconjugation are:

-

Hydrophilicity: The repeating ethylene oxide units form hydrogen bonds with water molecules, rendering the PEG9 linker highly soluble in aqueous environments.[2][5] This property is paramount when conjugating hydrophobic drug payloads, as it mitigates aggregation and enhances the overall solubility of the bioconjugate.[4][6]

-

Biocompatibility and Low Immunogenicity: PEG is well-established as a biocompatible polymer with minimal toxicity.[5] The PEG9 linker can create a "stealth" effect by forming a hydration shell around the bioconjugate, which can shield it from recognition by the immune system and reduce the likelihood of an immunogenic response.[2][7]

-

Flexibility and Spacer Effects: The C-O bonds within the PEG chain allow for free rotation, providing conformational flexibility.[1] This flexibility can minimize steric hindrance between the targeting molecule and the payload, ensuring that both components can effectively perform their functions. The defined length of the PEG9 linker provides precise spatial control, which is critical for optimizing the interaction of the bioconjugate with its target.[5]

Impact of the PEG9 Linker on Bioconjugate Performance

The incorporation of a PEG9 linker into a bioconjugate can profoundly influence its stability, pharmacokinetics (PK), and overall efficacy.

Enhancing Stability and Reducing Aggregation

A primary challenge in the development of bioconjugates, especially ADCs with high drug-to-antibody ratios (DARs), is the propensity for aggregation driven by hydrophobic payloads.[6][8] The hydrophilic nature of the PEG9 linker helps to counteract this by increasing the overall polarity of the conjugate, thereby improving its stability in solution and preventing the formation of aggregates that can lead to rapid clearance and potential immunogenicity.[4]

Modulating Pharmacokinetics

The size and hydrophilicity of the PEG9 linker contribute to an increased hydrodynamic radius of the bioconjugate. This alteration in size leads to reduced renal clearance and a prolonged circulation half-life in the bloodstream.[7] While longer PEG chains generally have a more pronounced effect on extending half-life, a PEG8 linker has been shown to be a critical threshold beyond which further increases in length have a diminished impact on clearance.[6][9] Therefore, the PEG9 linker is positioned within an optimal range to significantly improve pharmacokinetic parameters.

Data Presentation: Impact of PEG Linker Length on ADC Performance

While specific quantitative data for the PEG9 linker is not always available in comparative studies, the following tables summarize general trends observed with varying PEG linker lengths in ADCs. The data for PEG8 can be considered a close approximation for the expected performance of a PEG9 linker.

Table 1: Impact of PEG Linker Length on ADC Clearance in Rats [6][9]

| Linker | Clearance (mL/day/kg) |

| No PEG | ~15 |

| PEG2 | ~10 |

| PEG4 | ~7 |

| PEG8 | ~5 |

| PEG12 | ~5 |

| PEG24 | ~5 |

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity of Affibody-Drug Conjugates [10][11]

| Linker | Fold Reduction in Cytotoxicity (Compared to No PEG) |

| No PEG | 1 |

| PEG4k | 4.5 |

| PEG10k | 22 |

Note: Longer PEG chains can sometimes lead to a decrease in in vitro cytotoxicity, which is a trade-off that needs to be balanced with the improvements in pharmacokinetics and in vivo efficacy.

Applications of the PEG9 Linker

The versatile properties of the PEG9 linker make it suitable for a wide range of bioconjugation applications.

Antibody-Drug Conjugates (ADCs)

In ADCs, the PEG9 linker serves to connect a potent cytotoxic payload to a monoclonal antibody. Its hydrophilicity allows for the attachment of hydrophobic drugs without compromising the stability and solubility of the ADC.[] The extended circulation time afforded by the PEG linker can lead to greater accumulation of the ADC in tumor tissue, enhancing its therapeutic efficacy.[13]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation.[2][14] The linker connecting the target-binding and E3 ligase-binding moieties is crucial for the formation of a stable and productive ternary complex.[2] PEG linkers, including PEG9, are frequently used in PROTAC design to improve solubility, modulate cell permeability, and provide the optimal length and flexibility for efficient protein degradation.[15][16]

Peptide and Protein Modification

PEGylation of peptides and proteins is a well-established strategy to improve their therapeutic properties.[17][18] The attachment of a PEG9 linker can enhance the solubility of peptides, protect them from proteolytic degradation, and extend their in vivo half-life.[5][17]

Mandatory Visualizations

Signaling Pathway: Mechanism of Action of an Antibody-Drug Conjugate (ADC)

References

- 1. interchim.fr [interchim.fr]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Click Chemistry Conjugations | Springer Nature Experiments [experiments.springernature.com]

- 5. precisepeg.com [precisepeg.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 9. researchgate.net [researchgate.net]

- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]

- 15. benchchem.com [benchchem.com]

- 16. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 17. researchgate.net [researchgate.net]

- 18. centaur.reading.ac.uk [centaur.reading.ac.uk]

Fundamental principles of azide-alkyne click chemistry

An In-depth Technical Guide to the Fundamental Principles of Azide-Alkyne Click Chemistry

Introduction to Click Chemistry

Introduced by K.B. Sharpless in 2001, "click chemistry" is a chemical philosophy that emphasizes a set of criteria for developing reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1] These reactions are designed to be modular, simple to perform, and often proceed under mild, benign conditions, such as in water.[1] The goal is to create a toolbox of powerful, selective, and reliable reactions for the rapid synthesis of new molecules with desired functions.[2] Among the reactions that meet these criteria, the azide-alkyne Huisgen 1,3-dipolar cycloaddition has become the quintessential example of a click reaction.[3] While the thermal version of this reaction requires high temperatures and often yields a mixture of regioisomers, two major advancements have made it a cornerstone of modern chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][4]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a copper(I)-catalyzed variant of the Huisgen cycloaddition that, in contrast to its thermal counterpart, proceeds rapidly at room temperature and, most importantly, is highly regioselective, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer.[1][5] This reaction exhibits an extraordinary rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed version.[1] It is remarkably robust, tolerating a wide pH range (4-12) and a vast array of functional groups, and it can be performed in various solvents, including water, which is often ideal.[1][6]

Core Mechanism: A Dinuclear Copper Pathway

While initial proposals suggested a mononuclear copper catalyst, substantial experimental and computational evidence now supports a dinuclear copper-mediated pathway as the kinetically favored mechanism.[5][7] This model, which shows a second-order dependence on the copper concentration, better explains the reaction's high efficiency and rate.[5][7]

The catalytic cycle involves several key steps:

-

Formation of Copper Acetylide: A terminal alkyne reacts with one or two copper(I) centers to form a copper acetylide intermediate. DFT calculations suggest that a σ-bound copper acetylide bearing a π-bound copper is a key intermediate.[1]

-

Coordination of the Azide (B81097): The organic azide then coordinates to a copper center of the dinuclear copper acetylide complex.[1][7]

-

Cycloaddition: The coordinated azide undergoes a stepwise cycloaddition. This involves the formation of a six-membered cupracycle intermediate.[7]

-

Ring Contraction and Product Release: The cupracycle intermediate rearranges, leading to the formation of the stable 1,2,3-triazole ring.

-

Protonolysis and Catalyst Regeneration: The final step is the protonolysis of the copper-triazole bond, which releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active dinuclear copper catalyst, allowing the cycle to continue.[5]

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. csmres.co.uk [csmres.co.uk]

- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 4. Click chemistry - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]

Azide-PEG9-amido-C8-Boc molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties and applications of Azide-PEG9-amido-C8-Boc, a heterobifunctional linker critical in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

This compound is a key building block in the synthesis of PROTACs, which are novel therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. The linker's composition, featuring a polyethylene (B3416737) glycol (PEG) spacer, an azide (B81097) group for bioorthogonal conjugation, and a Boc-protected amine, is pivotal to its function.

The quantitative data for this compound is summarized in the table below.

| Property | Value |

| Molecular Weight | 722.91 g/mol [1] |

| Molecular Formula | C₃₄H₆₆N₄O₁₂[1] |

| Exact Mass | 722.4700 g/mol |

| Synonyms | 9-(Azide-PEG9-ethylcarbamoyl)nonanoic t-butyl ester |

Application in PROTAC Synthesis: An Experimental Overview

This compound serves as a polyethylene glycol (PEG)-based linker for the synthesis of PROTACs. PROTACs are comprised of two distinct ligands connected by a linker; one ligand binds to a target protein (protein of interest or POI), while the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.

The azide group on the linker is particularly useful for "click chemistry," a set of bioorthogonal reactions that are rapid, specific, and high-yielding. Specifically, the azide can react with an alkyne-functionalized molecule in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole linkage. This reaction is a cornerstone of modular PROTAC synthesis.

General Experimental Protocol: Synthesis of a PROTAC using this compound via CuAAC

This protocol outlines a general procedure for conjugating an alkyne-modified ligand for a protein of interest (POI-alkyne) to this compound, followed by deprotection and coupling to an E3 ligase ligand.

Step 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Reaction Setup: In a suitable reaction vessel, dissolve this compound (1.0 equivalent) and the alkyne-functionalized POI ligand (1.0-1.2 equivalents) in a solvent such as a DMF/water mixture or DMSO.

-

Catalyst Preparation: Prepare a fresh solution of a copper(I) source. This can be achieved by reducing a copper(II) source like copper(II) sulfate (B86663) with a reducing agent such as sodium ascorbate. A copper-chelating ligand (e.g., THPTA or TBTA) is often included to stabilize the copper(I) and improve reaction efficiency.

-

Reaction Execution: Add the copper catalyst solution to the mixture of the azide linker and alkyne-ligand. The reaction is typically stirred at room temperature.

-

Monitoring and Workup: Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or TLC). Upon completion, the product can be purified using standard chromatographic methods.

Step 2: Boc Deprotection

-

Acidic Cleavage: The tert-butyloxycarbonyl (Boc) protecting group on the amido-C8 terminus is removed under acidic conditions. A common method is to dissolve the Boc-protected intermediate in a solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).

-

Workup: After the reaction is complete, the acid is removed, typically by evaporation under reduced pressure, to yield the deprotected amine.

Step 3: Amide Coupling to E3 Ligase Ligand

-

Activation: The carboxylic acid group on the E3 ligase ligand is activated to facilitate amide bond formation. Common activating agents include HATU or HBTU in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).

-

Coupling: The deprotected amine from Step 2 is added to the activated E3 ligase ligand.

-

Purification: The final PROTAC product is purified using methods such as preparative HPLC to ensure high purity for biological evaluation.

Visualizing the PROTAC Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of a PROTAC molecule utilizing this compound.

References

The Crucial Hinge: An In-depth Technical Guide to PROTAC Linker Chemistry

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the outright degradation of disease-causing proteins. These heterobifunctional molecules are composed of three key elements: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that tethers the two. While significant attention is often given to the design of the two ligands, the linker is far from a passive spacer. Its chemical nature, length, rigidity, and attachment points are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This technical guide delves into the core principles of PROTAC linker chemistry, providing a comprehensive resource for researchers in the field of targeted protein degradation.

The Central Role of the Linker in PROTAC Function

PROTACs leverage the cell's own ubiquitin-proteasome system (UPS) to eliminate specific proteins.[1][2] A PROTAC simultaneously binds to the POI and an E3 ligase, forming a ternary complex.[1] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the proteasome.[3][] The linker's role in this process is multifaceted and crucial for the successful formation and stability of this ternary complex.[1][5]

An optimally designed linker will:

-

Enable Productive Ternary Complex Formation: The linker must be of an appropriate length and flexibility to allow the POI and E3 ligase to come together in a conformation that is conducive to ubiquitination.[6][7]

-

Influence Ternary Complex Stability and Cooperativity: The linker can directly impact the stability of the ternary complex. Favorable interactions between the linker and the proteins can lead to positive cooperativity, where the binding of one protein enhances the binding of the other, leading to a more stable complex.[1][8]

-

Dictate Physicochemical Properties: The linker's composition significantly affects the PROTAC's solubility, cell permeability, and metabolic stability, all of which are critical for its drug-like properties.[1][7]

-

Modulate Selectivity: Subtle changes in linker chemistry can influence the preferential degradation of one protein over another, even among closely related proteins.[6]

A Typology of PROTAC Linkers

PROTAC linkers are broadly categorized based on their flexibility and chemical composition. The most common types are flexible alkyl and polyethylene (B3416737) glycol (PEG) chains, but more rigid and functionalized linkers are increasingly being explored to fine-tune PROTAC activity.[1][7][9]

Flexible Linkers: The Workhorses of PROTAC Design

-

Alkyl Chains: Simple and synthetically accessible, alkyl chains offer a high degree of conformational freedom, allowing the PROTAC to adopt various orientations to facilitate ternary complex formation.[1][10] However, their lipophilicity can sometimes lead to poor solubility and non-specific binding.[1][10]

-

Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to improve the solubility and reduce the lipophilicity of PROTACs.[1][11] The ether oxygens can act as hydrogen bond acceptors, potentially forming stabilizing interactions within the ternary complex.[6]

Rigid and Semi-Rigid Linkers: Enhancing Specificity and Properties

To overcome some of the drawbacks of highly flexible linkers, researchers have turned to more rigid structures to pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty upon binding.[9][10]

-

Cyclic Moieties: Incorporating rings like piperazine, piperidine, or cyclohexane (B81311) introduces conformational constraints.[7][12] These can improve metabolic stability and solubility.[7]

-

Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings (often introduced via "click chemistry") impart rigidity.[1][3] Triazoles are also metabolically stable.[3][12]

-

Aromatic Systems: Phenyl and other aromatic rings can be used to create rigid linkers and can also participate in π-π stacking interactions that may stabilize the ternary complex.[]

Functionalized and "Smart" Linkers

More advanced linker designs incorporate specific functionalities to control PROTAC activity or improve their properties.

-

Photoswitchable Linkers: These linkers, often containing an azobenzene (B91143) moiety, can change their conformation in response to light, allowing for spatiotemporal control of protein degradation.[3][12]

-

Clickable Linkers: The use of bioorthogonal "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the rapid and efficient synthesis of PROTAC libraries with diverse linkers.[2][3][]

Quantitative Impact of Linker Properties on PROTAC Performance

The systematic variation of linker length and composition has a profound and often non-linear impact on a PROTAC's degradation efficiency, typically measured by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[1][14]

Linker Length

There is an optimal linker length for each PROTAC system, and deviations in either direction can lead to a dramatic loss of activity.[6][7] A linker that is too short may cause steric clashes, preventing the formation of a stable ternary complex.[6][15] Conversely, a linker that is too long might not effectively bring the POI and E3 ligase into proximity for efficient ubiquitination.[6][15]

| Target | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 | Dmax (%) | Reference |

| BRD4 | VHL | PEG | 12 | >1000 nM | <10 | [8] |

| BRD4 | VHL | PEG | 15 | ~100 nM | >90 | [8] |

| BRD4 | VHL | PEG | 18 | ~20 nM | >95 | [8] |

| BRD4 | VHL | PEG | 21 | ~3 nM | >95 | [9] |

| BRD4 | VHL | PEG | 29 | 292 nM | 76 | [9] |

| ERα | CRBN | PEG | 12 | Inactive | - | [2] |

| ERα | CRBN | PEG | 16 | Potent | >90 | [2] |

| p38α | BBL358 | Alkyl | <15 | Poor Degradation | Not specified | [16] |

| p38α | BBL358 | Alkyl | 15-17 | Optimal Degradation | Not specified | [16] |

| SOS1 | VHL | Methylene | 3 | Inactive | - | [14] |

| SOS1 | VHL | Methylene | 5 | 15.7 µM | 100 | [14] |

| SOS1 | VHL | Methylene | 9 | Less Potent | - | [14] |

Linker Composition and Physicochemical Properties

The chemical makeup of the linker is a key determinant of a PROTAC's drug-like properties. The incorporation of polar groups can enhance solubility, while balancing lipophilicity is crucial for cell permeability.[1][17]

| PROTAC | Linker Composition | Solubility (µM) | Cell Permeability (PAMPA, 10⁻⁶ cm/s) | Reference |

| ERK5-PROTAC-1 | Flexible, non-polar | <1 | 0.02 | [11] |

| ERK5-PROTAC-2 | Flexible, polar (ether) | <1 | 14.5 | [11] |

| ERK5-PROTAC-3 | Semi-rigid, polar (amide) | 10-20 | 1.3 | [11] |

| ERK5-PROTAC-4 | Semi-rigid, polar (amide) | 10-20 | 0.4 | [11] |

| ERK5-PROTAC-9 | Flexible, polar (amide) | 6.8 | 0.3 | [18] |

Experimental Protocols for PROTAC Linker Evaluation

A robust assessment of PROTAC function requires a suite of biochemical, biophysical, and cell-based assays.

PROTAC Synthesis: A Modular Approach

The synthesis of PROTACs typically involves the separate preparation of the POI ligand, the E3 ligase ligand, and the linker, followed by their sequential conjugation.[19] "Click chemistry" has emerged as a powerful tool for the rapid assembly of PROTAC libraries.[2][20]

Exemplary Click Chemistry Protocol for PROTAC Synthesis:

-

Preparation of Precursors: Synthesize or procure the POI ligand with a terminal alkyne and the E3 ligase ligand with a terminal azide.

-

CuAAC Reaction:

-

Dissolve the alkyne-functionalized POI ligand (1 equivalent) and the azide-functionalized E3 ligase ligand (1 equivalent) in a suitable solvent system (e.g., DMSO/t-BuOH/H₂O).

-

Add a copper(I) source, such as copper(II) sulfate (B86663) pentahydrate (0.1 equivalents), and a reducing agent, such as sodium ascorbate (B8700270) (0.2 equivalents).

-

Add a copper-stabilizing ligand, such as TBTA (tris(benzyltriazolylmethyl)amine) (0.1 equivalents).

-

Stir the reaction at room temperature for 12-24 hours.

-

-

Purification: Monitor the reaction by LC-MS. Upon completion, purify the PROTAC product using reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the final PROTAC by HRMS and NMR.

Western Blotting for Protein Degradation

This is the most common method to quantify the degradation of the target protein in cells.[5]

Protocol:

-

Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a dose-range of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[5]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[5][21]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5][21]

-

Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.[5]

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[5]

-

Immunoblotting: Block the membrane and incubate with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.[5]

-

Detection and Analysis: Detect the protein bands using an ECL substrate. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). Calculate DC50 and Dmax values from the dose-response curve.[5]

Biophysical Assays for Ternary Complex Formation

Understanding the thermodynamics and kinetics of ternary complex formation is crucial for rational PROTAC design.

Isothermal Titration Calorimetry (ITC) Protocol:

-

Preparation: Prepare solutions of the POI, E3 ligase, and PROTAC in the same matched buffer.

-

Binary Titrations:

-

To determine the binding affinity of the PROTAC to the POI, titrate the PROTAC into the POI solution.

-

To determine the binding affinity of the PROTAC to the E3 ligase, titrate the PROTAC into the E3 ligase solution.

-

-

Ternary Titration: To measure the affinity of the PROTAC to the E3 ligase in the presence of the POI, prepare a solution of the E3 ligase pre-saturated with the POI in the ITC cell and titrate the PROTAC into this solution.[22]

-

Data Analysis: Analyze the data to determine the dissociation constants (Kd) for the binary and ternary interactions. Calculate the cooperativity factor (α = Kdbinary / Kdternary).[22]

Surface Plasmon Resonance (SPR) Protocol:

-

Immobilization: Immobilize the E3 ligase onto the sensor chip.[23][24]

-

Binary Binding: Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the binary binding kinetics (kon and koff) and affinity (Kd).[23][24]

-

Ternary Binding: Inject a series of concentrations of the PROTAC pre-incubated with a saturating concentration of the POI over the immobilized E3 ligase to measure the ternary complex formation kinetics and affinity.[23][24]

-

Data Analysis: Analyze the sensorgrams to determine the kinetic and affinity constants for both binary and ternary interactions, and calculate the cooperativity.

In Vitro Ubiquitination Assay

This assay directly measures the PROTAC-induced ubiquitination of the target protein.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the recombinant E1 activating enzyme, E2 conjugating enzyme, E3 ligase, the target protein, and ATP in an appropriate reaction buffer.

-

PROTAC Addition: Add the PROTAC at various concentrations.

-

Ubiquitination Initiation: Initiate the reaction by adding biotinylated ubiquitin and incubate at 37°C for a specified time.

-

Detection: The ubiquitinated target protein can be detected by various methods, such as Western blotting with an anti-biotin or anti-ubiquitin antibody, or by using AlphaLISA technology where a GST-tagged POI and streptavidin-coated donor beads are used.[25][]

Visualizing PROTAC Mechanisms and Workflows

Signaling Pathway of PROTAC Action

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Evaluation

Caption: A typical experimental workflow for PROTAC design and evaluation.

Conclusion and Future Directions

The linker is a critical and active component of a PROTAC molecule, profoundly influencing its biological activity and therapeutic potential. A deep understanding of linker chemistry is therefore indispensable for the rational design of effective protein degraders. While flexible alkyl and PEG linkers remain prevalent, the field is increasingly moving towards more sophisticated, rigid, and functionalized linkers to achieve superior potency, selectivity, and drug-like properties. The continued exploration of "linkerology," aided by advanced biophysical and computational tools, will undoubtedly pave the way for the next generation of targeted protein degraders with enhanced therapeutic profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chempep.com [chempep.com]

- 11. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 14. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 15. portlandpress.com [portlandpress.com]

- 16. benchchem.com [benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. origene.com [origene.com]

- 22. benchchem.com [benchchem.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 25. bpsbioscience.com [bpsbioscience.com]

Unveiling the Potential of Azide-PEG9-amido-C8-Boc: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the physical and chemical properties of Azide-PEG9-amido-C8-Boc, a heterobifunctional linker crucial for advancements in drug development, particularly in the field of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of its core attributes, experimental applications, and relevant methodologies.

This compound is a versatile chemical tool featuring a terminal azide (B81097) group, a nine-unit polyethylene (B3416737) glycol (PEG) spacer, an amide linkage, a C8 alkyl chain, and a tert-butyloxycarbonyl (Boc)-protected amine. This unique architecture allows for its application in "click chemistry" reactions and provides a flexible linker for the synthesis of complex biomolecular conjugates.

Core Physical and Chemical Properties

The fundamental characteristics of this compound are summarized in the table below, compiled from various supplier specifications. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Chemical Formula | C₃₄H₆₆N₄O₁₂ | [1] |

| Molecular Weight | 722.91 g/mol | [2][3] |

| Purity | Typically >95% or >98% | [1] |

| Appearance | To be determined (often a solid or oil) | [1] |

| Solubility | Soluble in DMSO | [4] |

| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C. | [1] |

| Shelf Life | >2 years if stored properly | [1] |

Key Applications in Research and Development

This compound is a key component in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's ubiquitination and subsequent degradation by the proteasome.[2][3][5] The PEG linker in this compound enhances the solubility and can improve the pharmacokinetic properties of the resulting PROTAC.[6]

The terminal azide group is a critical functional handle for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[7][8][9] Specifically, the azide can react with terminal alkynes in a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or with strained cyclooctynes in a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[10] These reactions are instrumental in conjugating the linker to other molecules of interest, such as ligands for target proteins or E3 ligases.[11] The Boc-protected amine offers another site for conjugation following deprotection under acidic conditions.[12]

Experimental Protocols

The following are generalized protocols for the application of azide-PEG linkers in bioconjugation and PROTAC synthesis. These should be optimized for specific experimental contexts.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of an azide-containing molecule, such as this compound, to an alkyne-functionalized biomolecule.

Materials:

-

This compound

-

Alkyne-functionalized molecule (e.g., protein, peptide)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Copper-coordinating ligand (e.g., THPTA, TBTA)

-

Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Organic co-solvent (e.g., DMSO)

Procedure:

-

Prepare a stock solution of the alkyne-functionalized molecule in the reaction buffer.

-

Prepare stock solutions of this compound, CuSO₄, sodium ascorbate, and the copper-coordinating ligand. A typical concentration for CuSO₄ is 10-50 mM, sodium ascorbate is 50-100 mM, and the ligand is 50-100 mM.

-

In a reaction vessel, add the alkyne-functionalized molecule.

-

Add the this compound stock solution to the reaction vessel. A molar excess of the azide linker is typically used.

-

Add the copper-coordinating ligand to the reaction mixture.

-

Add the CuSO₄ stock solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution.

-

Incubate the reaction at room temperature for 1-4 hours, or overnight at 4°C.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).

-

Purify the resulting conjugate using a suitable method (e.g., size-exclusion chromatography, dialysis).

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | TargetMol [targetmol.com]

- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. lumiprobe.com [lumiprobe.com]

- 9. benchchem.com [benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. precisepeg.com [precisepeg.com]

Unlocking Cellular Machinery: A Technical Guide to Novel Applications of Heterobifunctional Linkers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heterobifunctional linkers, sophisticated molecular tools possessing two distinct reactive moieties, are at the forefront of innovation in chemical biology and drug discovery. By covalently connecting two different molecules, these linkers are enabling the development of novel therapeutic modalities and research tools with unprecedented precision and efficacy. This technical guide provides an in-depth exploration of the latest applications of heterobifunctional linkers, with a focus on targeted protein degradation, antibody-drug conjugates (ADCs), and the construction of advanced biosensors. We present detailed experimental protocols for the synthesis and evaluation of these powerful molecules, alongside a comprehensive summary of quantitative data to facilitate comparative analysis. Furthermore, this guide offers visualizations of key signaling pathways and experimental workflows to provide a clear and actionable understanding of the principles and practices shaping this dynamic field.

Introduction: The Versatility of Heterobifunctional Linkers

Heterobifunctional linkers are chemical reagents engineered with two different reactive groups, allowing for the sequential and specific conjugation of two distinct molecular entities.[1] This intrinsic asymmetry provides a high degree of control over the formation of complex biomolecular architectures, minimizing the uncontrolled polymerization that can occur with homobifunctional linkers.[2] The strategic choice of reactive groups, such as N-hydroxysuccinimide (NHS) esters for targeting primary amines and maleimides for sulfhydryl groups, enables the precise coupling of proteins, peptides, nucleic acids, and small molecules.[3][4] The spacer region connecting the two reactive ends is also a critical design element, influencing the solubility, stability, and spatial orientation of the final conjugate.[5]

The applications of heterobifunctional linkers are vast and continue to expand. In drug development, they are the cornerstone of targeted protein degraders like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[5][6] In diagnostics and research, they are instrumental in creating sophisticated biosensors and labeling biomolecules for imaging and tracking.[7][8][9] This guide will delve into the most impactful of these novel applications, providing the technical details necessary for their implementation in the laboratory.

Targeted Protein Degradation: A New Therapeutic Paradigm

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins.[10] Heterobifunctional linkers are the central component of TPD agents, bringing a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[10][11]

PROTACs: Hijacking the Ubiquitin-Proteasome System

PROTACs are heterobifunctional molecules composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase (such as Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a linker that connects the two.[8][12] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation.[10][13]

The following diagram illustrates the key steps in PROTAC-mediated protein degradation.

Caption: PROTAC-mediated protein degradation via the Ubiquitin-Proteasome System.

The composition and length of the linker are critical for the efficacy of a PROTAC, influencing the stability of the ternary complex and the rate of protein degradation.[14][15] The following table summarizes key performance metrics for BRD4-targeting PROTACs with different linkers.

| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| PEG | 12 | >5000 | <20 | [15] |

| PEG | 15 | <500 | >80 | [15] |

| PEG | 18 | <500 | >80 | [15] |

| Alkyl | 7 | No degradation | 0 | [15] |

| Alkyl | 12 | <1000 | >80 | [15] |

| Alkyl | 21 | 3 | 96 | [15] |

| Alkyl | 29 | 292 | 76 | [15] |

DC50: Concentration for 50% maximal degradation. Dmax: Maximum percentage of degradation.

Beyond the Proteasome: LYTACs and AUTACs

While PROTACs have revolutionized the targeting of intracellular proteins, many disease-relevant proteins reside on the cell surface or in the extracellular space. To address this, novel degrader technologies that harness the lysosomal degradation pathway have been developed.

Lysosome-Targeting Chimeras (LYTACs) are heterobifunctional molecules that recruit extracellular or membrane-bound proteins to lysosome-shuttling receptors, leading to their internalization and degradation.[16][17] One end of the LYTAC binds to the target protein, while the other end is a ligand (often a glycan) for a receptor such as the cation-independent mannose-6-phosphate (B13060355) receptor (CI-M6PR) or the asialoglycoprotein receptor (ASGPR).[16]

The diagram below outlines the mechanism of LYTAC-mediated degradation.

References

- 1. researchgate.net [researchgate.net]

- 2. LC3 and Autophagy FAQs | Bio-Techne [bio-techne.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Detection of Glucose with a Self-Made Biosensor 3/5 - Immobilization of Enzymatic Biosensors - PalmSens [palmsens.com]

- 8. researchgate.net [researchgate.net]

- 9. ICI Journals Master List [journals.indexcopernicus.com]

- 10. Total stepwise solid-phase synthesis of peptide–oligonucleotide conjugates using side-chain Boc/tBu protecting groups - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis of Peptide-Oligonucleotide Conjugates Using a Heterobifunctional Crosslinker - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Approaches for the synthesis of o-nitrobenzyl and coumarin linkers for use in photocleavable biomaterials and bioconjugates and their biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Basic Handling and Storage of Azide-Containing Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and storage requirements for azide-containing compounds. Given their energetic nature and potential toxicity, strict adherence to these guidelines is paramount to ensure a safe laboratory environment.

Understanding the Hazards of Azide (B81097) Compounds

Azide-containing compounds, both inorganic and organic, are a versatile class of chemicals utilized in a wide array of research and development applications, including bioconjugation ("click chemistry"), peptide synthesis, and the formation of nitrogen-containing heterocycles. However, their utility is matched by their inherent hazards, which primarily include:

-

Explosive Instability: Azides are energetic molecules that can decompose rapidly and exothermically, releasing nitrogen gas. This decomposition can be initiated by heat, shock, friction, or light.[1] Low molecular weight organic azides and heavy metal azides are particularly sensitive and can be dangerously explosive.

-

Toxicity: The azide ion is highly toxic, with a mechanism of action similar to that of cyanide.[2][3] It can be fatal if ingested, inhaled, or absorbed through the skin.[4] Acidification of azide salts produces hydrazoic acid (HN₃), a highly toxic, volatile, and explosive gas.[2][4]

Stability Assessment of Organic Azides

Before synthesizing or handling any organic azide, a thorough stability assessment is crucial. Two primary guidelines are used to estimate the stability of an organic azide:

-

Carbon-to-Nitrogen (C/N) Ratio: This ratio is a critical indicator of the stability of an organic azide. A higher C/N ratio generally correlates with greater stability.

-

The "Rule of Six": This rule suggests that for a molecule to be considered relatively safe, there should be at least six carbon atoms (or other atoms of similar size) for each energetic functional group (e.g., azide, nitro, diazo).[1] This provides sufficient "dilution" of the energetic group within the molecule.

The following table provides guidance on handling and storage based on the C/N ratio.

| Carbon-to-Nitrogen (C/N) Ratio | Stability and Handling Recommendations |

| < 1 | Never isolate. May be generated and used in situ as a transient intermediate and the limiting reagent in a reaction mixture, with a maximum quantity of 1 gram. |

| 1 to 3 | Can be synthesized and isolated in small quantities (maximum of 5 grams). Should be stored in solution at a concentration no higher than 1 M, below room temperature, and protected from light. These compounds should be used or quenched as soon as possible.[1] |

| > 3 | Generally considered stable enough to be isolated and stored in pure form (in limited quantities, e.g., up to 20 grams for n-nonyl azide, C/N = 3).[5] |

Below is a decision tree to aid in the stability assessment of organic azides.

Quantitative Data on Azide Compound Hazards

The following tables summarize key quantitative data regarding the thermal stability and toxicity of common azide compounds. This information is critical for conducting thorough risk assessments.

Thermal Stability of Selected Organic Azides

The onset temperature of decomposition (T_onset) is a key indicator of thermal stability. Lower T_onset values indicate lower thermal stability.

| Compound | Class | T_onset (°C) |

| Phenyl Azide | Aryl Azide | ~160 |

| 4-Nitrophenyl Azide | Aryl Azide | ~145 |

| Benzyl Azide | Alkyl Azide | ~175 |

| 1-Azidoadamantane | Alkyl Azide | ~200 |

| Tosyl Azide | Sulfonyl Azide | ~120 |

| 4-Acetamidobenzenesulfonyl Azide (p-ABSA) | Sulfonyl Azide | ~140 |

Note: These values are approximate and can be influenced by the experimental conditions (e.g., heating rate, sample purity).

Toxicity of Sodium Azide

Organic azides should be handled with the same or greater level of caution as sodium azide due to the potential for the release of the toxic azide ion or hydrazoic acid.

| Compound | LD50 (Oral, Rat) |

| Sodium Azide | 27 mg/kg[2][3][4] |

Safe Handling and Personal Protective Equipment (PPE)

A stringent set of handling procedures and the consistent use of appropriate PPE are mandatory when working with azide-containing compounds.

Engineering Controls

-

Fume Hood: All work with azides, especially volatile or reactive compounds, must be conducted in a certified chemical fume hood.[4]

-

Blast Shield: A blast shield should be used, particularly when working with new or potentially unstable azides, or when performing reactions at elevated temperatures.[4]

-

Ventilation: Ensure adequate ventilation to prevent the accumulation of toxic and explosive hydrazoic acid vapor.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a splash or explosion hazard.[4]

-

Hand Protection: Wear appropriate chemical-resistant gloves. For handling highly toxic azides, double gloving with a silver shield liner under nitrile gloves is recommended.[4]

-

Body Protection: A flame-resistant lab coat should be worn.

-

Footwear: Fully enclosed, chemical-resistant footwear is required.

Incompatible Materials

To prevent the formation of highly explosive and sensitive compounds, avoid contact of azides with the following materials:

-

Heavy Metals: Lead, copper, mercury, silver, zinc, and their salts can form dangerously explosive metal azides.[4] This includes avoiding metal spatulas and ensuring that azide solutions do not come into contact with metal plumbing.[4]

-

Acids: Strong acids will react with azide salts to form the highly toxic and explosive hydrazoic acid.[2][4]

-

Halogenated Solvents: Dichloromethane and chloroform (B151607) can react with azides to form extremely unstable di- and tri-azidomethane, respectively.[4][6]

-

Other Incompatibles: Carbon disulfide, bromine, and dimethyl sulfate (B86663) can react violently with sodium azide.[7]

The following diagram illustrates a safe workflow for handling azide compounds in a laboratory setting.

Storage of Azide-Containing Compounds

Proper storage of azide compounds is crucial to maintain their stability and prevent accidental decomposition.

-

Temperature: Store organic azides at or below room temperature, with refrigeration or freezing often recommended for long-term storage.[8]

-

Light: Protect from light by storing in amber containers.[1]

-

Containers: Use containers with non-metallic caps.

-

Segregation: Store azides separately from incompatible materials, particularly acids and heavy metal salts.[7]

-

Labeling: All containers must be clearly labeled with the chemical name, concentration, date of preparation, and appropriate hazard warnings.

Experimental Protocols

The following are general protocols for the synthesis, characterization, and quenching of azide compounds. These are illustrative examples and must be adapted and optimized for specific compounds and reaction scales following a thorough risk assessment.

Synthesis of an Alkyl Azide (Illustrative Example: 1-Azidobutane)

This protocol describes the synthesis of 1-azidobutane (B1275071) from 1-bromobutane (B133212) and sodium azide.

Materials:

-

1-Bromobutane

-

Sodium Azide (NaN₃)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Condenser

-

Separatory funnel

-

Erlenmeyer flask

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a condenser.

-

Reagent Addition: Add sodium azide (1.2 equivalents) and DMF to the flask. Begin stirring to form a suspension.

-

Add 1-bromobutane (1.0 equivalent) to the flask.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture to remove the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator. CAUTION: Do not heat the flask excessively during rotary evaporation.

-

The crude 1-azidobutane can be purified by distillation under reduced pressure. EXTREME CAUTION is advised during distillation of azides.

-

Characterization of an Organic Azide

The following techniques are commonly used to characterize organic azides.

6.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare a thin film of the liquid azide on a salt plate (e.g., NaCl or KBr) or dissolve a solid azide in a suitable solvent (e.g., acetonitrile) and acquire the spectrum in a liquid cell.

-

Data Acquisition: Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Interpretation: The most characteristic feature of an azide is the strong, sharp asymmetric stretching vibration (ν_as(N₃)) which appears in the region of 2100-2160 cm⁻¹ .[9][10] A weaker symmetric stretching vibration (ν_s(N₃)) may be observed around 1250-1350 cm⁻¹ .

6.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve the azide in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

-

Interpretation:

-

¹H NMR: Protons on the carbon atom adjacent to the azide group are typically deshielded and appear in the range of δ 3.0-4.5 ppm .

-

¹³C NMR: The carbon atom directly attached to the azide group typically resonates in the range of δ 50-70 ppm .

-

6.2.3. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the azide in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: Acquire the mass spectrum using an appropriate ionization technique (e.g., ESI, EI).

-

Interpretation: A characteristic fragmentation pattern for many organic azides is the loss of a nitrogen molecule (N₂) , resulting in a fragment ion with a mass 28 Da less than the molecular ion ([M-28]⁺).[11]

Quenching and Deactivation of Azide Reactions

It is imperative to quench any excess azide at the end of a reaction before work-up and disposal. A common method is the use of nitrous acid, which is generated in situ from sodium nitrite (B80452) and an acid.

Materials:

-

Aqueous solution containing residual azide (concentration should not exceed 5%)

-

20% aqueous solution of sodium nitrite (NaNO₂)

-

20% aqueous solution of sulfuric acid (H₂SO₄)

-

Three-necked flask

-

Stirrer

-

Dropping funnel

-

Gas outlet tubing

-

Starch-iodide paper

Procedure:

-

Setup: In a fume hood, place the azide-containing aqueous solution in a three-necked flask equipped with a stirrer, a dropping funnel, and a gas outlet to vent nitrogen oxides to the back of the hood.

-

Nitrite Addition: With stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 g of sodium nitrite for every gram of sodium azide to be quenched (a 40% excess).[4][12]

-

Acidification: Slowly and carefully add a 20% aqueous solution of sulfuric acid from the dropping funnel until the reaction mixture is acidic to litmus (B1172312) paper. Crucially, the acid must be added after the nitrite to prevent the formation of highly toxic and volatile hydrazoic acid (HN₃). [4][12]

-

Completion Check: Continue stirring until the evolution of nitrogen oxides ceases. Test the solution with starch-iodide paper. A blue color indicates the presence of excess nitrite, confirming that the azide has been completely decomposed.[12]

-

Neutralization and Disposal: Neutralize the reaction mixture with a base (e.g., sodium hydroxide) to a pH between 6 and 9 before disposing of it as aqueous waste according to your institution's guidelines.[12]

Waste Disposal

Proper disposal of azide-containing waste is critical to prevent the formation of explosive metal azides in plumbing systems.

-

Dedicated Waste Containers: All azide-containing waste, including solutions and contaminated solid materials (e.g., gloves, paper towels), must be collected in a clearly labeled, dedicated waste container.[6]

-

Segregation: Azide waste streams must be kept separate from acidic waste, heavy metal waste, and halogenated solvent waste.[13]

-